N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride
Overview
Description
“N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride” is a compound with the IUPAC name N-methyl-N-(4-piperidinyl)acetamide hydrochloride . It has a molecular weight of 192.69 . This compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Physical and Chemical Properties Analysis
“this compound” is a solid compound . The compound’s InChI code is 1S/C8H16N2O.ClH/c1-7(11)10(2)8-3-5-9-6-4-8;/h8-9H,3-6H2,1-2H3;1H .Safety and Hazards
The safety information available for “N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .
Future Directions
The future directions for “N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride” and similar compounds involve further exploration of their synthesis, functionalization, and pharmacological application . Piperidine and its derivatives are among the most common heterocyclic fragments present in FDA-approved drugs , indicating a promising future for these compounds in drug discovery and development.
Properties
IUPAC Name |
N-[(1-piperidin-4-yltriazol-4-yl)methyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O.ClH/c1-8(16)12-6-9-7-15(14-13-9)10-2-4-11-5-3-10;/h7,10-11H,2-6H2,1H3,(H,12,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYYSARGIIFXMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CN(N=N1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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